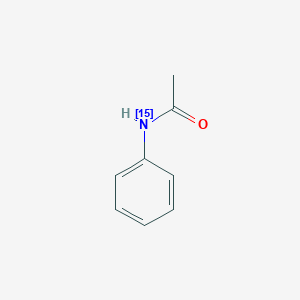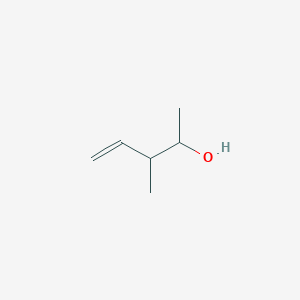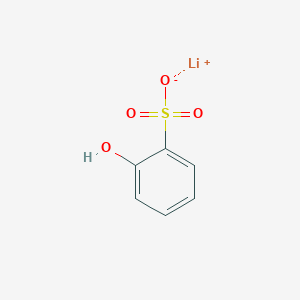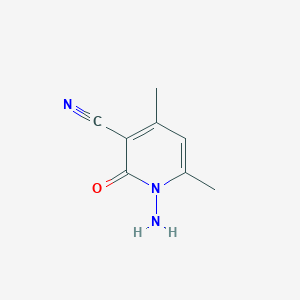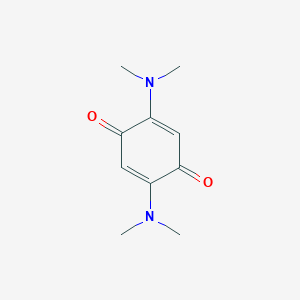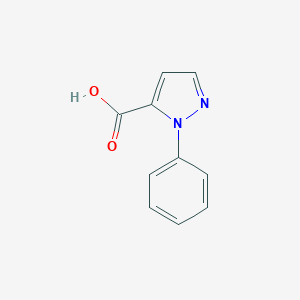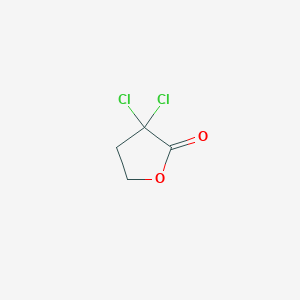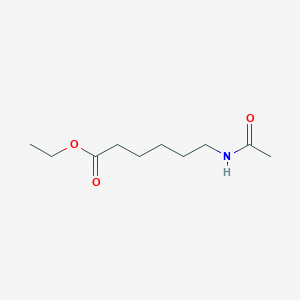
Trivinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trivinylbenzene (TVB) is a chemical compound that belongs to the group of vinylbenzene derivatives. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. TVB is synthesized through a simple process and has several advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of Trivinylbenzene is not well understood. However, it is believed to act as a crosslinking agent in the synthesis of polymers. Trivinylbenzene reacts with other monomers to form a polymer network, which increases the strength and stability of the polymer.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Trivinylbenzene. However, it has been shown to have low toxicity and is not known to cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trivinylbenzene has several advantages for laboratory experiments. It is a highly reactive monomer that can form polymers with various other monomers. It is also easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, Trivinylbenzene has some limitations as well. It is highly reactive and can polymerize rapidly, which makes it difficult to handle. It also has a strong odor, which can be unpleasant in the laboratory.
Orientations Futures
There are several future directions for the research on Trivinylbenzene. One of the areas of interest is the synthesis of new polymers using Trivinylbenzene as a monomer. These polymers can have various applications in the fields of materials science, chemistry, and biology. Another area of interest is the development of new purification techniques for Trivinylbenzene, which can improve the purity and quality of the compound. Finally, the toxicity and environmental impact of Trivinylbenzene need to be studied in detail to ensure its safe use in scientific research.
Conclusion
In conclusion, Trivinylbenzene is a chemical compound that has several scientific research applications due to its unique chemical properties. It is synthesized through a simple process and has several advantages and limitations for laboratory experiments. Trivinylbenzene is widely used as a monomer in the synthesis of various polymers, which have several applications in the fields of materials science, chemistry, and biology. The future directions for the research on Trivinylbenzene include the synthesis of new polymers, the development of new purification techniques, and the study of its toxicity and environmental impact.
Méthodes De Synthèse
Trivinylbenzene is synthesized through a simple process that involves the reaction of benzene with three molecules of vinyl chloride in the presence of a catalyst. The reaction results in the formation of Trivinylbenzene, which is then purified through distillation. The purity of Trivinylbenzene can be further improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Trivinylbenzene has several scientific research applications due to its unique chemical properties. It is widely used as a monomer in the synthesis of various polymers such as poly(trivinylbenzene) and poly(styrene-co-trivinylbenzene). These polymers have several applications in the fields of materials science, chemistry, and biology.
Propriétés
Numéro CAS |
1322-23-2 |
|---|---|
Nom du produit |
Trivinylbenzene |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1,2,3-tris(ethenyl)benzene |
InChI |
InChI=1S/C12H12/c1-4-10-8-7-9-11(5-2)12(10)6-3/h4-9H,1-3H2 |
Clé InChI |
WVAFEFUPWRPQSY-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C(=CC=C1)C=C)C=C |
SMILES canonique |
C=CC1=C(C(=CC=C1)C=C)C=C |
Autres numéros CAS |
9042-44-8 1322-23-2 |
Synonymes |
DST-30 thermoelastoplast DST-30 thermoelastoplastic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



